molecular formula C11H15NO2 B7539863 (2-Methylfuran-3-yl)-piperidin-1-ylmethanone

(2-Methylfuran-3-yl)-piperidin-1-ylmethanone

Cat. No. B7539863
M. Wt: 193.24 g/mol
InChI Key: HRZQLMWWRZEELA-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.

Mechanism of Action

The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in animal models and humans. Additionally, the potential use of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in combination with other anticancer drugs or therapies is also an area of interest.

Synthesis Methods

The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in high yield and purity.

Scientific Research Applications

(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-piperidin-1-ylmethanone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2-methylfuran-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZQLMWWRZEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylfuran-3-yl)-piperidin-1-ylmethanone

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